molecular formula C4H6O4 B126667 Methyl-d3-malonic acid CAS No. 42522-59-8

Methyl-d3-malonic acid

Cat. No. B126667
CAS RN: 42522-59-8
M. Wt: 121.11 g/mol
InChI Key: ZIYVHBGGAOATLY-FIBGUPNXSA-N
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Description

Methyl-d3-malonic acid is an isotope labelled derivative of Methylmalonic Acid . It binds with coenzyme A to form methylmalonyl-CoA, which is a metabolic intermediate transformed to succinic acid (SA) by a vitamin B12-dependent catalytic step . It is broadly used as a clinical biomarker of functional vitamin B12 status .


Synthesis Analysis

Typical analysis for Methylmalonic acid (MMA) is performed by gas chromatography-mass spectrometry (GC-MS) with lengthy chromatography and time-consuming derivitization steps . By utilizing Thermo ScientificTM SOLAμTM WAX solid phase extraction (SPE) plates, a fast, reproducible, and reliable method can be created to accurately measure levels of MMA from plasma samples .


Molecular Structure Analysis

The molecular formula of this compound is CD3CH(CO2H)2 . It has a molecular weight of 121.11 . The InChI string is InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/i1D3 .


Chemical Reactions Analysis

Methylmalonic acid, a malonic acid derivative, is a vital intermediate in the metabolism of fat and proteins and plays a key role in energy metabolism . Elevated methylmalonic acid levels can be caused by an inborn error of metabolism leading to methylmalonic aciduria or indicate early vitamin B12 deficiency .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its melting point is 134-136 °C (lit.) .

Scientific Research Applications

Metabolomics and Biomarker Identification

  • Methyl-d3-malonic acid in Metabolic Disorders : this compound (MMA-D3) plays a crucial role in the identification and quantitation of malonic acid biomarkers for inborn-error metabolism disorders. A study by Ambati et al. (2017) utilized MMA-D3 in a derivatization method to enhance the detection and quantitation of malonic acids in liquid chromatography-mass spectrometry (LC-MS) analyses. This approach improved sensitivity and accuracy, crucial for diagnosing metabolic disorders like malonyl-CoA decarboxylase deficiency (Ambati et al., 2017).

Analytical Chemistry

  • Derivatization for Analytical Purposes : Bollenbach et al. (2022) explored the derivatization of methylmalonic acid using pentafluorobenzyl bromide, forming a tripentafluorobenzyl derivative for precise gas chromatography-mass spectrometry (GC-MS) analysis. This included the use of trideutero-methyl malonic acid (d3-MMA) as an internal standard, highlighting its importance in enhancing analytical specificity and sensitivity in urine and plasma analysis (Bollenbach et al., 2022).

Medical Genetics

  • Newborn Screening and Genetic Analysis : Han et al. (2015) utilized this compound in the biochemical analysis of asymptomatic individuals with methyl malonic academia (MMA) identified through newborn screening. The study focused on the molecular and outcome analysis, emphasizing the role of this compound in detecting elevated urine methyl malonic acid and methylcitric acid levels, crucial for understanding the genetic basis of MMA (Han et al., 2015).

Material Science and Chemistry

  • Application in Material Science : Dhongde et al. (2019) conducted an experimental study on the reactive extraction of malonic acid, emphasizing its significance in deriving higher-order carboxylic compounds. The study involved the analysis of equilibrium models and Fourier transform infrared spectroscopy, providing insights into the complexation systems involving malonic acid (Dhongde et al., 2019).

Biomedical Applications

  • This compound in Biomedical Research : The study by Portela et al. (2019) on the protective effects of Ilex paraguariensis against malonic acid-induced mortality and biochemical changes in Drosophila melanogaster highlights the importance of this compound in biomedical research. It was used to understand the pathophysiological changes due to methylmalonic acidemia, a genetic disease characterized by the accumulation of organic acids like MMA and MA (Portela et al., 2019).

Mechanism of Action

Target of Action

Methyl-d3-malonic acid, also known as Methylmalonic Acid-d3, is a vital intermediate in the metabolism of fat and proteins . It plays a key role in energy metabolism . The primary targets of this compound are the enzymes involved in the metabolism of essential amino acids, propionate from bacterial fermentation, odd-chain fatty acids, and cholesterol side chains .

Mode of Action

This compound interacts with its targets by participating in various metabolic processes. It is a byproduct of propionate catabolism . It impairs mitochondrial respiration, increases glucose consumption, and downregulates the transcription of mature neuronal markers .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a metabolic intermediate in the conversion of propionyl-CoA to succinyl-CoA . This conversion requires vitamin B12 as a cofactor . In the absence of sufficient vitamin B12, there is decreased conversion of L-methylmalonyl-CoA to succinyl-CoA . This leads to an increase in the concentration of D-methylmalonyl CoA, which is converted into this compound .

Pharmacokinetics

It is known that it can be quantified in plasma using liquid chromatography-tandem mass spectrometry (lc-ms-ms) with electrospray ionization .

Result of Action

The action of this compound results in various molecular and cellular effects. It impairs mitochondrial respiration, increases glucose consumption, and downregulates the transcription of the mature neuronal markers neuron-specific enolase (ENO2) and synaptophysin (SYP) in neuronally differentiated SH-SY5Y cells . Intrastriatal administration of methylmalonic acid induces neuronal loss in rats .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of vitamin B12 is crucial for the conversion of L-methylmalonyl-CoA to succinyl-CoA . Additionally, the compound’s action can be affected by the metabolic state of the organism, as well as the presence of other metabolites and enzymes .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Methylmalonic acid, a malonic acid derivative, is a vital intermediate in the metabolism of fat and proteins and plays a key role in energy metabolism . Elevated methylmalonic acid levels can be caused by an inborn error of metabolism leading to methylmalonic aciduria or indicate early vitamin B12 deficiency . This suggests that Methyl-d3-malonic acid could be used in future research and clinical applications related to these metabolic processes and conditions.

properties

IUPAC Name

2-(trideuteriomethyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYVHBGGAOATLY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445266
Record name Methyl-d3-malonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42522-59-8
Record name Methyl-d3-malonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl-d3-malonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of Methyl-d3-malonic acid in current research?

A1: this compound serves as a valuable internal standard in analytical techniques, particularly in quantifying Methylmalonic acid (MMA) levels in biological samples. [, , ] This stable isotope-labeled compound allows for accurate measurement of MMA, a sensitive biomarker for functional vitamin B-12 deficiency. []

Q2: Why is accurate measurement of Methylmalonic acid clinically significant?

A2: Elevated levels of Methylmalonic acid (MMA) in plasma or serum are indicative of intracellular vitamin B-12 deficiency. [] Accurately measuring MMA helps diagnose this deficiency, which is prevalent among the elderly and potentially infants. [] Early detection and treatment of vitamin B-12 deficiency are crucial to prevent severe neurological complications.

Q3: How is this compound incorporated into analytical methods for Methylmalonic acid quantification?

A3: this compound is added to the biological sample (e.g., plasma, dried blood spots) during the initial steps of sample preparation. [, ] After extraction and purification, the sample undergoes analysis via techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [, ] The mass difference between this compound and endogenous Methylmalonic acid allows for their differentiation and quantification, enabling accurate determination of MMA concentrations. []

Q4: What are the advantages of using dried blood spots (DBS) for Methylmalonic acid analysis, and how does this compound contribute to this method?

A4: Dried blood spots (DBS) offer a less invasive and more convenient alternative to traditional blood sampling, especially for large-scale studies and remote populations. [] this compound, used as an internal standard in DBS analysis, facilitates accurate MMA quantification from these samples. [] This approach simplifies vitamin B-12 deficiency screening by minimizing sample collection and processing complexities. []

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